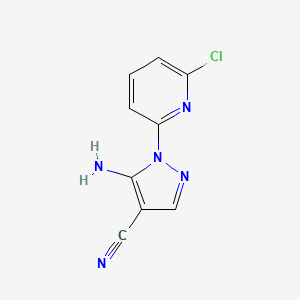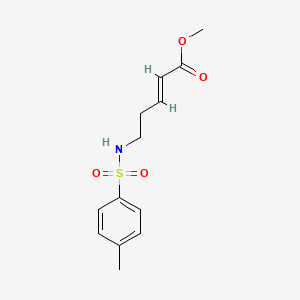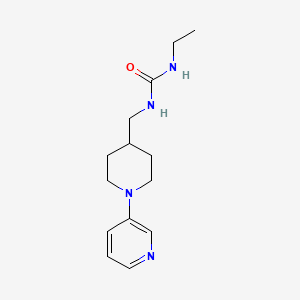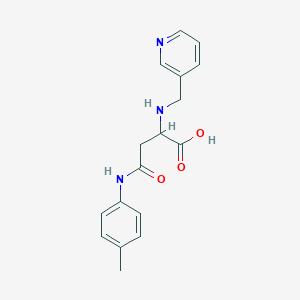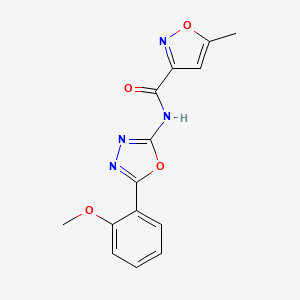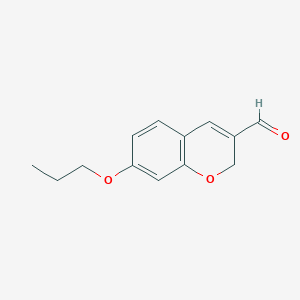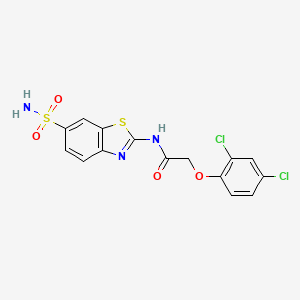
2-(2,4-dichlorophenoxy)-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,4-dichlorophenoxy)-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)acetamide, also known as DB239, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of sulfonamide antibiotics and has been shown to possess potent antimicrobial activity against a wide range of bacteria, including drug-resistant strains. In addition, DB239 has been investigated for its potential as an anticancer agent and has shown promising results in preclinical studies.
Wissenschaftliche Forschungsanwendungen
Photovoltaic Efficiency and Ligand-Protein Interactions
Spectroscopic and quantum mechanical studies on benzothiazolinone acetamide analogs, including compounds similar to the one , have demonstrated potential in photovoltaic applications. These compounds have shown good light harvesting efficiency and free energy of electron injection, making them suitable as photosensitizers in dye-sensitized solar cells (DSSCs). Additionally, their non-linear optical activity suggests further applications in material science. Molecular docking studies with Cyclooxygenase 1 (COX1) indicated significant binding interactions, suggesting potential biological applications as well (Mary et al., 2020).
Antitumor Activity
Research on benzothiazole derivatives has revealed considerable anticancer activity against various cancer cell lines. These studies demonstrate the potential of benzothiazole acetamide derivatives in developing new anticancer therapies, highlighting the versatility of this chemical scaffold in medicinal chemistry (Yurttaş et al., 2015).
Anticonvulsant Evaluation
Investigations into indoline derivatives of functionalized aryloxadiazole amine and benzothiazole acetamide have provided insights into the design of new anticonvulsant drugs. These studies underscore the importance of the benzothiazole acetamide structure in the development of compounds with potential therapeutic applications for epilepsy (Nath et al., 2021).
Antimicrobial and Antifungal Activities
A variety of benzothiazole acetamide derivatives have been synthesized and evaluated for their antimicrobial and antifungal activities. These compounds have shown efficacy against a range of pathogenic bacteria and fungi, indicating their potential as new agents in combating infectious diseases (Mokhtari & Pourabdollah, 2013).
Antimalarial and COVID-19 Drug Potential
Theoretical investigations into antimalarial sulfonamides as potential COVID-19 drugs utilizing computational calculations and molecular docking studies have shown promising results. These studies highlight the potential of benzothiazole derivatives in addressing global health challenges, including malaria and COVID-19 (Fahim & Ismael, 2021).
Eigenschaften
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2N3O4S2/c16-8-1-4-12(10(17)5-8)24-7-14(21)20-15-19-11-3-2-9(26(18,22)23)6-13(11)25-15/h1-6H,7H2,(H2,18,22,23)(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEZVWSSZQLGBHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1S(=O)(=O)N)SC(=N2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

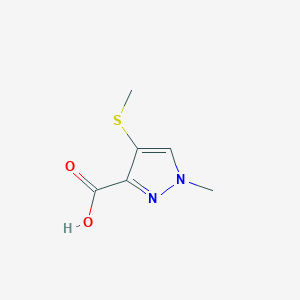
![2-[(2-benzyl-3-oxo-2,3-dihydro-1H-isoindol-1-yl)sulfanyl]-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B2562321.png)
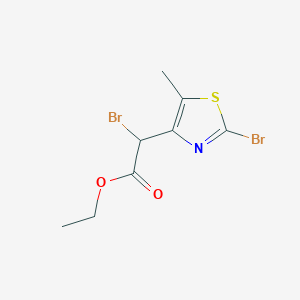

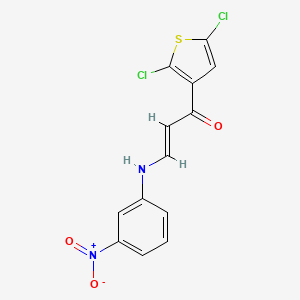

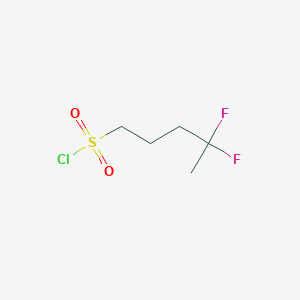
![1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one](/img/structure/B2562333.png)
